molecular formula C10H10N2O B2367431 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one CAS No. 24631-04-7

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2367431
CAS No.: 24631-04-7
M. Wt: 174.203
InChI Key: RUZYCVHCXXITIV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazole . This review discusses the progress made on the synthesis of imidazol-4-ones .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The molecular formula of 1,3-Dihydro-4-methyl-2H-imidazol-2-one is C4H6N2O . Its average mass is 98.103 Da and its monoisotopic mass is 98.048012 Da .

Scientific Research Applications

Biological Activity and Cardiotonic Properties

1,3-Dihydro-2H-imidazol-2-ones demonstrate various biological activities. Specific derivatives, including 1,3-dihydro-2H-imidazol-2-one and 1,3-dihydro-4-methyl-2H-imidazol2-one, exhibit antioxidant properties. Enoximone, a related compound, along with piroximone, shows pronounced cardiotonic activity, which is significant in treating heart-related conditions (Zav’yalov et al., 2004).

Corrosion Inhibition

A novel imidazole derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole, has been explored as a corrosion inhibitor for carbon steel in hydrochloric acid environments. This inhibitor's effectiveness increases with concentration, indicating its potential in industrial applications for protecting metal surfaces (Zhang et al., 2015).

Thermochemical Properties

The study of phenyl substituted imidazoles, which include 1-(R-phenyl)-1H-imidazoles with various functional groups, provides insights into their versatile biological activity. These molecules' vapor pressures and standard enthalpies of vaporization have been measured, offering valuable data for practical applications in pharmaceuticals and material science (Emel’yanenko et al., 2017).

Antifungal Activity

The structural analysis of 2-methyl-4-phenyl-1H-imidazole and related compounds revealed that the electron-donating/withdrawing nature of substituent groups influences their acid-base properties and antifungal activity. This highlights the potential of these compounds in developing new antifungal treatments (Macías et al., 2018).

Synthesis of Novel Structures for Drug Development

Research efforts continue in designing and synthesizing new structures of imidazolium salts, which could be precursors in developing potential drugs. The basic character of heterocyclic carbenes, reacting with Broenstedt acids, forms 2H-imidazolium salts, a key step in this synthesis (Mallah, 2020).

Antimicrobial Agents

Imidazole-based compounds, synthesized through various chemical reactions, have shown potent antimicrobial properties. This research opens avenues for their use as therapeutic agents in clinical medicine (Narwal et al., 2012).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety information for 1,3-Dihydro-2H-imidazol-2-one includes the following hazard statements: H302 - H314 - H360D . The precautionary statements include: P260 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, there is a potential for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name

5-methyl-3-phenyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-12(10(13)11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYCVHCXXITIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24631-04-7
Record name 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one
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